

# Spectroscopic Profile of 2-Amino-4-methylnicotinonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-4-methylnicotinonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **2-Amino-4-methylnicotinonitrile** (CAS No. 71493-76-0; Molecular Formula: C<sub>7</sub>H<sub>7</sub>N<sub>3</sub>; Molecular Weight: 133.15 g/mol).[1] This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed spectroscopic information and the methodologies for its acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Amino-4-methylnicotinonitrile**, based on characteristic functional group analysis and available data.

### Table 1: Nuclear Magnetic Resonance (NMR) Data

<sup>1</sup> H NMR	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
Aromatic CH	~8.0 - 8.2	Doublet	H-6
Aromatic CH	~6.6 - 6.8	Doublet	H-5
NH <sub>2</sub>	~5.0 - 6.0	Broad Singlet	Amino Protons
CH <sub>3</sub>	~2.4 - 2.6	Singlet	Methyl Protons
<sup>13</sup> C NMR	Chemical Shift ( $\delta$ ) ppm		Assignment
C=N (Nitrile)	~117 - 120	-CN	
Aromatic C-NH <sub>2</sub>	~160 - 162	C-2	
Aromatic C-CH <sub>3</sub>	~155 - 158	C-4	
Aromatic CH	~150 - 152	C-6	
Aromatic C (Quaternary)	~108 - 112	C-3	
Aromatic CH	~105 - 108	C-5	
CH <sub>3</sub>	~20 - 25	Methyl Carbon	

Note: Predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions. A certificate of analysis for this compound has confirmed that its <sup>1</sup>H NMR spectrum is consistent with the expected structure.[2]

## Table 2: Infrared (IR) Spectroscopy Data

Functional Group	**Characteristic Absorption (cm <sup>-1</sup> ) **	Vibrational Mode
N-H (Amino)	3400 - 3200 (two bands)	Asymmetric & Symmetric Stretching
C-H (Aromatic)	3100 - 3000	Stretching
C-H (Aliphatic)	2980 - 2850	Stretching
C≡N (Nitrile)	2230 - 2210	Stretching
C=C, C=N (Aromatic Ring)	1650 - 1450	Ring Stretching
N-H (Amino)	1640 - 1560	Bending
C-H (Aliphatic)	1470 - 1370	Bending

**Table 3: Mass Spectrometry (MS) Data**

Technique	m/z Value	Assignment
Electrospray Ionization (ESI-MS)	134.07	[M+H] <sup>+</sup>
	156.05	[M+Na] <sup>+</sup>

Note: The molecular ion peak [M]<sup>+</sup> would be observed at m/z 133.06 in techniques like Electron Ionization (EI). Fragmentation patterns would likely involve the loss of HCN (m/z 27) and CH<sub>3</sub>CN (m/z 41).

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **2-Amino-4-methylnicotinonitrile** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). The choice of solvent is critical to avoid signal overlap with the analyte.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- $^1\text{H}$  NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton chemical shifts (typically 0-10 ppm).
- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of **2-Amino-4-methylnicotinonitrile** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
  - Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.[3]
- Sample Preparation (Thin Film Method):

- Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride).
- Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[4]
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ). Acquire a background spectrum of the empty sample holder (or a pure KBr pellet) to subtract from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

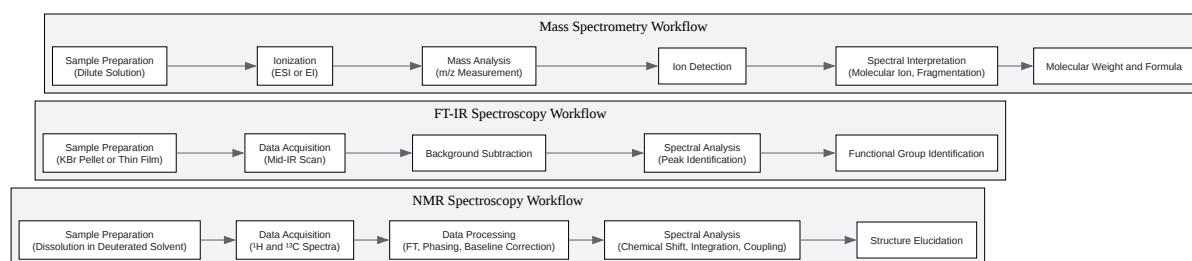
Methodology:

- Sample Preparation: Prepare a dilute solution of **2-Amino-4-methylnicotinonitrile** (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[5] Further dilution may be necessary depending on the sensitivity of the instrument.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
- Data Acquisition (ESI):
  - Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
  - Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable ionization and maximize the signal of the protonated molecule  $[\text{M}+\text{H}]^+$ .
- Data Acquisition (EI):

- Introduce the sample (often via a direct insertion probe for solids) into the high-vacuum source where it is bombarded with a beam of electrons (typically 70 eV).
- This high-energy ionization leads to the formation of the molecular ion  $[M]^+$  and characteristic fragment ions.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to deduce the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

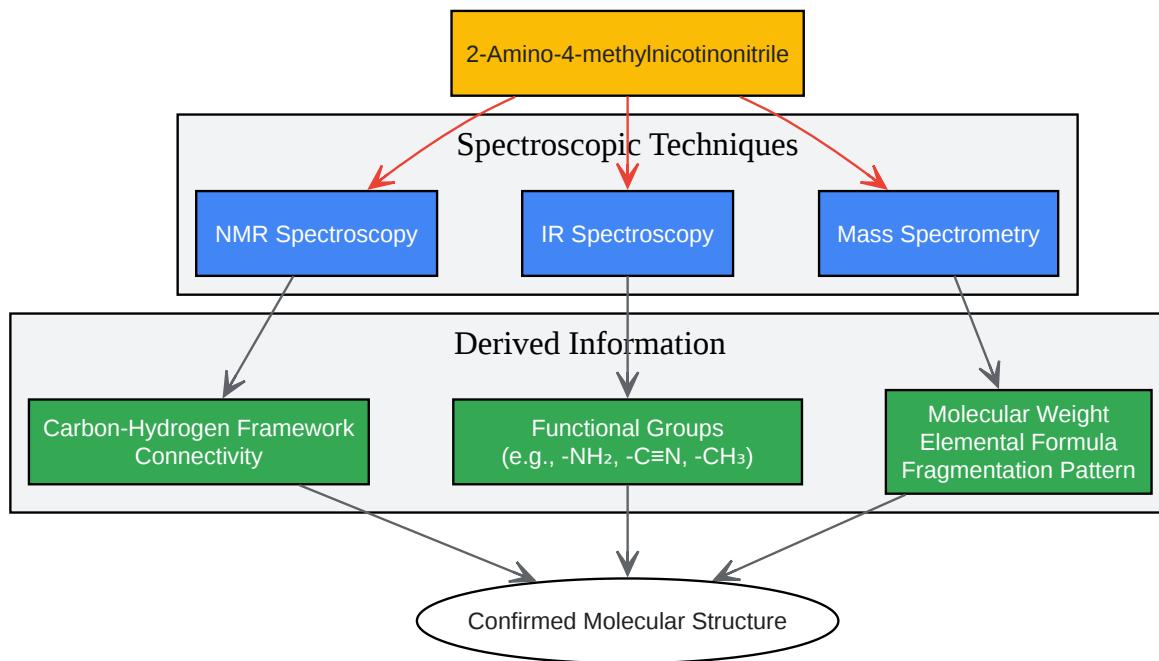
## Visualizations

The following diagrams illustrate the logical workflows for the spectroscopic analyses described.



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Caption: General workflows for NMR, FT-IR, and Mass Spectrometry analyses.



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Caption: Logical relationships between spectroscopic techniques and derived structural information.

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